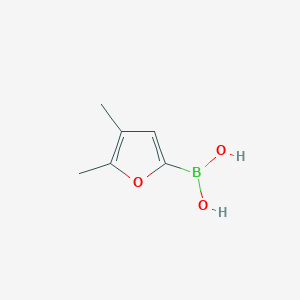
(4,5-Dimethylfuran-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dimethylfuran-2-yl)boronic acid: is a boronic acid derivative characterized by the presence of a furan ring substituted with two methyl groups at the 4th and 5th positions and a boronic acid group at the 2nd position. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dimethylfuran-2-yl)boronic acid typically involves the boronation of 4,5-dimethylfuran-2-carbaldehyde. This process can be achieved using diboronic acid derivatives under mild conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or nickel, and a base, such as potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale boronation reactions. These reactions are optimized for efficiency and yield, often employing continuous flow reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
(4,5-Dimethylfuran-2-yl)boronic acid: undergoes several types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the boronic acid group to boronic esters or boronic acids.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed in substitution reactions.
Major Products Formed:
Boronic esters and boronic acids are the primary products formed from these reactions.
Aplicaciones Científicas De Investigación
(4,5-Dimethylfuran-2-yl)boronic acid: has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules and natural products.
Medicine: It serves as a building block in the development of pharmaceuticals and drug discovery.
Industry: It is employed in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which (4,5-Dimethylfuran-2-yl)boronic acid exerts its effects involves the formation of boronic esters or boronic acids, which can act as intermediates in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
(4,5-Dimethylfuran-2-yl)boronic acid: is unique due to its specific substitution pattern on the furan ring, which influences its reactivity and applications. Similar compounds include:
Furan-2-ylboronic acid: Lacks the methyl groups at the 4th and 5th positions.
3,4-Dimethylfuran-2-ylboronic acid: Has methyl groups at different positions on the furan ring.
Pinacol boronic esters: Another class of boronic acids used in cross-coupling reactions.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C6H9BO3 |
|---|---|
Peso molecular |
139.95 g/mol |
Nombre IUPAC |
(4,5-dimethylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C6H9BO3/c1-4-3-6(7(8)9)10-5(4)2/h3,8-9H,1-2H3 |
Clave InChI |
DQDCNDCMDJKVHD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(O1)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



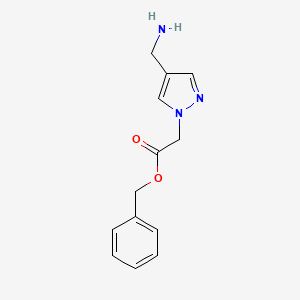
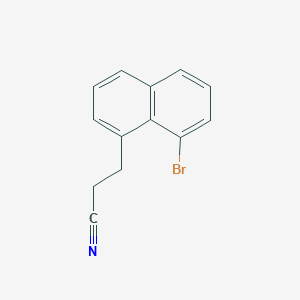
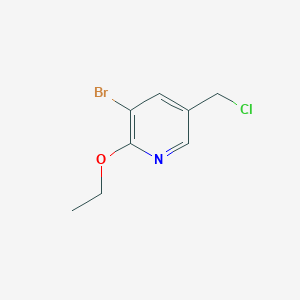
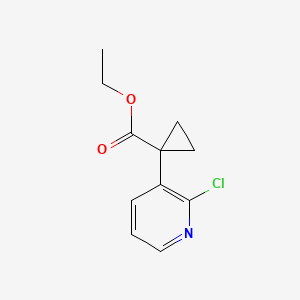
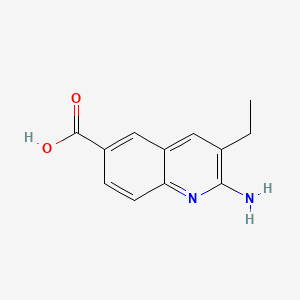
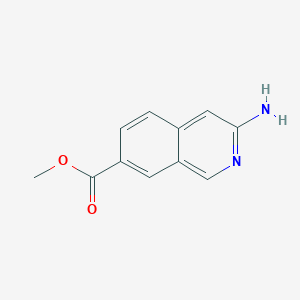
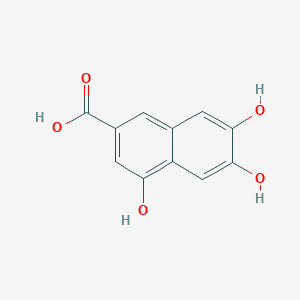
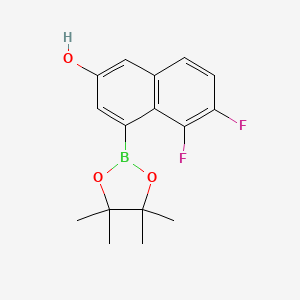
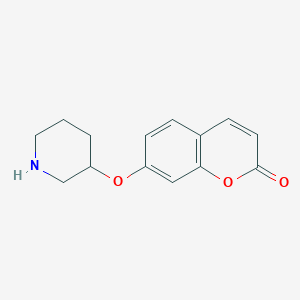
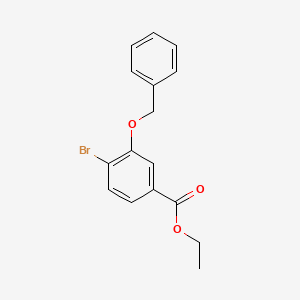

![3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B15364903.png)
![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)
